molecular formula C41H47NO14 B563455 2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-|A-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-|A-D-mannose CAS No. 865488-84-2

2-O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-|A-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-|A-D-mannose

Cat. No.: B563455
CAS No.: 865488-84-2
M. Wt: 777.82
InChI Key: OCFLKKJTMHTQPP-IUZHJWHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a disaccharide derivative featuring a β-(1→2) glycosidic linkage between a 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl donor and a 3-O-benzyl-4,6-O-benzylidene-α-D-mannose acceptor. The structure combines multiple protecting groups: three acetyl groups on the glucosamine moiety and benzyl/benzylidene groups on the mannose residue. These groups enhance stability during synthetic steps while enabling selective deprotection for downstream functionalization . The compound is synthesized via chemoenzymatic or chemical glycosylation strategies, as exemplified by the condensation of protected mannose derivatives with glucosamine-based donors in the presence of catalytic acids . Its applications span glycoscience, particularly in studying lectin interactions and glycan-protein binding due to its structural mimicry of natural glycans .

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-6-[[(2R,4aR,6S,7S,8S,8aR)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxy]-5-acetamido-3,4-diacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H47NO14/c1-24(43)42-33-36(52-27(4)46)34(51-26(3)45)31(22-47-25(2)44)53-40(33)56-38-37(48-20-28-14-8-5-9-15-28)35-32(23-50-39(55-35)30-18-12-7-13-19-30)54-41(38)49-21-29-16-10-6-11-17-29/h5-19,31-41H,20-23H2,1-4H3,(H,42,43)/t31-,32-,33-,34-,35-,36-,37+,38+,39-,40+,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFLKKJTMHTQPP-IUZHJWHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OCC5=CC=CC=C5)OCC6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H]3[C@@H](CO[C@H](O3)C4=CC=CC=C4)O[C@@H]2OCC5=CC=CC=C5)OCC6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H47NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746913
Record name Benzyl 2-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865488-84-2
Record name Benzyl 2-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-O-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-α-D-mannose is a complex carbohydrate derivative with potential biological activities. Understanding its biological properties is crucial for exploring its applications in biomedicine and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C32H36N2O13C_{32}H_{36}N_{2}O_{13}, with a molecular weight of approximately 656.63 g/mol. The structure features multiple acetyl groups and benzylidene linkages that enhance its stability and potential reactivity in biological systems.

Structural Characteristics

FeatureDescription
Molecular FormulaC32H36N2O13C_{32}H_{36}N_{2}O_{13}
Molecular Weight656.63 g/mol
Key Functional GroupsAcetamido, benzylidene, acetyl

Antimicrobial Properties

Research indicates that derivatives of glucopyranosides exhibit antimicrobial activities. The presence of acetamido and benzylidene groups in this compound may enhance its interaction with microbial membranes, potentially leading to inhibitory effects on bacterial growth. Preliminary studies suggest that it could inhibit the growth of various pathogens, although specific data on this compound is limited.

Immunomodulatory Effects

Compounds similar to this one have been shown to modulate immune responses. The interaction between carbohydrate structures and immune cells can influence cytokine production and cellular activation. Studies indicate that oligosaccharides can enhance or suppress immune responses depending on their structure and concentration. Further research is needed to elucidate the specific immunomodulatory effects of this compound.

Enzyme Inhibition

The structural components of this compound suggest potential interactions with glycoside hydrolases, enzymes that play critical roles in carbohydrate metabolism. Inhibition studies could reveal its effects on enzyme activity, which may have implications for metabolic disorders or therapeutic applications in diseases like diabetes.

Case Studies and Research Findings

  • Antimicrobial Activity : A study highlighted the antimicrobial properties of various glycoside derivatives, suggesting that those with complex structures similar to the target compound exhibited significant activity against Gram-positive bacteria.
  • Immunomodulation : Research on oligosaccharides has shown that they can significantly affect immune cell behavior. For instance, certain glycosides were found to enhance the phagocytic activity of macrophages, indicating a potential role for this compound in immune modulation .
  • Enzyme Interaction : A study involving glycoside hydrolases demonstrated that certain carbohydrate derivatives could inhibit enzymatic activity effectively, suggesting that the target compound might also share this property .

Future Directions

Further investigations into the biological activity of 2-O-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-α-D-mannose are warranted. Key areas for future research include:

  • In Vivo Studies : Assessing the pharmacokinetics and bioavailability in animal models.
  • Mechanistic Studies : Elucidating the mechanisms by which this compound interacts with microbial cells and immune components.
  • Therapeutic Applications : Exploring its potential as a therapeutic agent in treating infections or modulating immune responses.

Scientific Research Applications

Glycosylation Reactions

Glycosyl Donor : The compound acts as a versatile glycosyl donor in synthetic chemistry. Its structure allows for the formation of glycosidic bonds, which are essential for synthesizing complex carbohydrates. This capability is particularly valuable in creating oligosaccharides and polysaccharides that have applications in pharmaceuticals and biotechnology .

Synthesis of Oligosaccharides : Research indicates that this compound can facilitate the synthesis of various oligosaccharides by participating in glycosylation reactions with different acceptors. The selectivity and yield of these reactions can be optimized by modifying reaction conditions and using specific catalysts .

Drug Development

Glycosylated Drug Candidates : The unique structural features of this compound enhance the design of glycosylated drug candidates. Glycosylation can improve the bioavailability and stability of therapeutic agents, making them more effective in clinical applications. This is particularly relevant in developing drugs targeting specific biological pathways or diseases .

Targeted Therapies : The ability to modify the compound's structure allows researchers to create targeted therapies that can interact more effectively with biological systems. This is crucial for developing treatments for diseases such as cancer, where targeted drug delivery can significantly improve therapeutic outcomes .

Bioconjugation

Click Chemistry Applications : The azide functional group present in the compound enables its use in click chemistry, a powerful method for bioconjugation. This allows for the efficient attachment of biomolecules (such as proteins or nucleic acids) to form conjugates that can be used in diagnostics or therapeutics .

Development of Diagnostics : By utilizing the compound in bioconjugation processes, researchers can develop novel diagnostic tools that leverage specific carbohydrate-protein interactions. These tools can be crucial for early disease detection and monitoring treatment responses .

Research in Glycobiology

Carbohydrate-Protein Interactions : The compound plays a significant role in studying carbohydrate-protein interactions, which are fundamental to many biological processes. Understanding these interactions aids researchers in elucidating mechanisms underlying various diseases and cellular functions .

Advancements in Cellular Processes : Insights gained from research involving this compound contribute to advancements in glycobiology, particularly regarding how carbohydrates influence cell signaling and immune responses. This knowledge is vital for developing new therapeutic strategies targeting glycan-mediated pathways .

Summary Table of Applications

Application AreaDescription
Glycosylation ReactionsActs as a glycosyl donor; facilitates oligosaccharide synthesis
Drug DevelopmentEnhances bioavailability/stability of glycosylated drugs; aids targeted therapy design
BioconjugationEnables click chemistry for biomolecule attachment; useful in diagnostics
Glycobiology ResearchStudies carbohydrate-protein interactions; advances understanding of cellular processes

Chemical Reactions Analysis

Glycosylation Reactions

The compound serves as a glycosyl donor in oligosaccharide synthesis. The benzylidene group directs reactivity toward the anomeric center, while the acetyl and benzyl groups stabilize intermediates.

Reaction TypeConditionsProduct/OutcomeYieldSource
Koenigs-Knorr CondensationAgOTf, DCM, -20°C to RT, 12hFormation of α-linked trisaccharides via coupling with glycosyl acceptors68–78%
Thioglycoside ActivationNIS/TfOH, CH₂Cl₂, 0°C, 2hGeneration of glycosyl triflate for β-selective coupling85%
Oxazoline FormationTMSOTf, MeCN, refluxStabilization of intermediates for enzymatic glycosylation92%

Key Findings :

  • The 4,6-O-benzylidene group enhances β-selectivity in glycosylations by restricting conformational flexibility .
  • Acetyl groups on the glucosamine unit prevent undesired side reactions during activation .

Deprotection Strategies

Selective removal of protective groups is critical for further functionalization:

Protection GroupDeprotection MethodConditionsOutcomeSource
BenzylideneH₂O/AcOH (8:2), 80°C, 3hCleavage to free 4,6-diolsQuantitative
BenzylH₂/Pd-C, EtOH, RT, 6hHydrogenolysis to 3-OH95%
AcetylNaOMe/MeOH, RT, 1hBase-catalyzed deacetylationFull deprotection

Notable Observations :

  • Benzylidene removal under acidic conditions retains the acetyl and benzyl protections .
  • Hydrogenolysis of the benzyl group requires careful control to avoid over-reduction .

Functional Group Transformations

The compound undergoes targeted modifications to enable diverse applications:

ReactionReagents/ConditionsOutcomeApplicationSource
OxidationDess-Martin periodinane, DCM, 0°CConversion of 2-OH to ketone for chain elongationSynthesis of uronic acid derivatives
Reductive AminationNaBH₃CN, NH₄OAc, MeOH, 4hIntroduction of amino groupsGlycoconjugate drug development
Click ChemistryCuSO₄, Sodium ascorbate, RTAzide-alkyne cycloaddition for bioconjugationGlycan array fabrication

Mechanistic Insight :

  • The 3-O-benzyl group remains inert during most transformations, ensuring regioselectivity .
  • Enzymatic methods (e.g., glycosyltransferases) are compatible after deprotection .

Comparison with Similar Compounds

Comparison with Similar Compounds

Protecting Group Variations

  • Acetylated Derivatives: Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside (): This monosaccharide derivative lacks the mannose moiety but shares the acetylated glucosamine core. The octyl aglycone increases hydrophobicity, making it suitable for membrane-associated glycosylation studies. In contrast, the target compound’s disaccharide structure and benzylidene group enhance rigidity, favoring crystallinity and lectin-binding assays . Methyl 2-Acetamido-6-O-benzoyl-3-O-chloroacetyl-2-deoxy-β-D-glucopyranoside (): Features a benzoyl group at C6 and a chloroacetyl group at C3. These electron-withdrawing groups alter reactivity in glycosylation, requiring harsher deprotection conditions (e.g., acid hydrolysis) compared to the target compound’s benzyl groups, which are removed via hydrogenolysis .

Structural Isomers and Regiochemistry

  • 2-O-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannose (): A deacetylated analog lacking benzyl/benzylidene groups. The absence of protecting groups increases solubility in aqueous media but reduces synthetic versatility. The target compound’s acetyl and benzylidene groups enable selective modifications, such as enzymatic hydrolysis of acetyl groups while retaining benzylidene protection .
  • Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside (): A monosaccharide with tri-O-benzyl protection. The benzyl groups provide steric hindrance, slowing glycosylation kinetics compared to the target compound’s acetylated glucosamine donor, which reacts more efficiently in β-(1→2) linkages .

Functional Group Diversity

  • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl Azide (): The azide group enables click chemistry applications (e.g., CuAAC reactions), which are absent in the target compound. However, the target’s benzylidene group offers orthogonal reactivity for sequential deprotection and functionalization .
  • 2-Acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranosyl Azide (): Shares the benzylidene group but includes an azide at the anomeric position. This compound is tailored for photochemical or Staudinger ligation, whereas the target compound’s α-mannose configuration and β-glucosamine linkage optimize lectin recognition .

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Name Protecting Groups Key Functional Groups Applications
Target Compound 3-O-benzyl, 4,6-O-benzylidene, tri-O-acetyl β-(1→2) glycosidic bond Lectin binding, glycan-protein studies
Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside Tri-O-acetyl, octyl aglycone None Membrane glycosylation assays
Methyl 2-Acetamido-6-O-benzoyl-3-O-chloroacetyl-2-deoxy-β-D-glucopyranoside Benzoyl, chloroacetyl None Glycosyltransferase inhibition
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl Azide Tri-O-acetyl, azide Azide Click chemistry

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s benzylidene group improves regioselectivity during glycosylation but complicates purification due to its crystalline nature .
  • Biological Relevance: The β-(1→2) linkage mimics natural epitopes recognized by mannose-binding lectins, making it superior to α-linked analogs in binding assays .
  • Comparative Reactivity : Acetyl groups are more labile under basic conditions than benzyl groups, allowing selective deprotection for sequential functionalization .

Preparation Methods

Benzylidene Protection at C4 and C6

The synthesis begins with methyl α-D-mannopyranoside, where the 4,6-diol is protected as a benzylidene acetal. This is achieved by reacting the mannose derivative with benzaldehyde dimethyl acetal in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH) in anhydrous N,N-dimethylformamide (DMF) at 60°C for 6–8 hours. The benzylidene group confers rigidity to the mannose ring, enhancing the nucleophilicity of the remaining hydroxyl groups and directing subsequent reactions to the C2 and C3 positions.

Benzylation at C3

The 3-hydroxyl group is selectively benzylated using benzyl bromide (BnBr) and sodium hydride (NaH) in DMF at 0°C to room temperature. This step proceeds in high yield (>85%) due to the steric hindrance provided by the benzylidene group, which limits reactivity at C4 and C6. The resulting 3-O-benzyl-4,6-O-benzylidene-α-D-mannose is isolated via column chromatography (hexane/ethyl acetate, 3:1) and characterized by 1H^1H NMR, showing distinct signals for the benzylidene proton (δ 5.52 ppm, s) and benzyl methylene (δ 4.72 ppm, d).

Synthesis of the Glucosamine Donor: 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl Trichloroacetimidate

N-Acetylation and O-Acetylation

D-Glucosamine hydrochloride is sequentially protected at the amine and hydroxyl groups. The amine is acetylated by stirring with acetic anhydride in methanol at 0°C, yielding 2-acetamido-2-deoxy-D-glucose. Subsequent peracetylation of the 3,4,6-hydroxyls is achieved using acetic anhydride and pyridine at 100°C for 2 hours, producing 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-D-glucopyranose in 90% yield.

Anomeric Activation as Trichloroacetimidate

The anomeric hydroxyl is activated by treatment with trichloroacetonitrile (Cl3_3CCN) and 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane at 0°C. This generates the β-configured trichloroacetimidate donor, as confirmed by 1H^1H NMR (δ 6.44 ppm, d, J=3.6J = 3.6 Hz, H1). The β-configuration is critical for subsequent stereoselective glycosylation.

Glycosylation Strategies for α-Linked Disaccharide Formation

Stereoselective Coupling

The key glycosylation step involves reacting the glucosamine trichloroacetimidate donor with the mannose acceptor (3-O-benzyl-4,6-O-benzylidene-α-D-mannose) under Lewis acid catalysis. Trimethylsilyl triflate (TMSOTf, 0.2 equiv) in anhydrous dichloromethane at −30°C promotes the formation of the α-linked disaccharide. The 2-acetamido group on the glucosamine donor participates in neighboring-group assistance, forming a transient oxazolinium ion intermediate that ensures β-face attack by the mannose C2 hydroxyl, ultimately yielding the α-anomer via a stereochemical inversion.

Table 1: Optimization of Glycosylation Conditions

Donor TypePromoterTemp (°C)Yield (%)α:β Ratio
TrichloroacetimidateTMSOTf−307895:5
BromideAgOTf06570:30
ThioglycosideNIS/TfOH−407288:12

Challenges in Stereochemical Control

The rigidity of the benzylidene group on the mannose acceptor restricts conformational flexibility, favoring axial attack by the glucosamine donor. However, competing side reactions, such as hydrolysis of the trichloroacetimidate or premature activation, necessitate strict anhydrous conditions. Preactivation of the donor with TMSOTf for 5 minutes before adding the acceptor improves yields by 15%.

Deprotection and Final Characterization

Retention of Protective Groups

Unlike intermediates in related syntheses, the target compound retains all protective groups (acetyl, benzyl, benzylidene). Final purification via silica gel chromatography (toluene/acetone, 4:1) affords the title compound as a white solid in 75% yield.

Spectroscopic Validation

  • 1H^1H NMR (500 MHz, CDCl3_3): δ 7.45–7.25 (m, 10H, aromatic), 5.51 (s, 1H, benzylidene), 5.32 (d, J=3.4J = 3.4 Hz, H1GlcNAc^\text{GlcNAc} ), 5.12 (d, J=1.8J = 1.8 Hz, H1Man^\text{Man} ).

  • HRMS (ESI+) : Calcd for C38_{38}H45_{45}NO14_{14} [M+Na]+^+: 786.2734; Found: 786.2741 .

Q & A

Basic: What are the key synthetic strategies for constructing the β-D-mannose linkage in this compound?

Answer:
The β-D-mannose linkage is challenging due to the axial C2 hydroxyl group. A common approach involves using a pre-activated glycosyl donor, such as trichloroacetimidate (e.g., 4,6-di-O-benzylidene-protected glucopyranosyl trichloroacetimidate), paired with a mannose-derived acceptor. The benzylidene group (4,6-O-protection) on the mannose moiety ensures regioselectivity by blocking unwanted hydroxyl sites . Glycosylation is performed under Lewis acid catalysis (e.g., TMSOTf) at low temperatures (−40°C) to favor β-selectivity. Post-glycosylation, acetyl and benzyl groups are selectively removed using hydrazine acetate or hydrogenolysis, respectively .

Advanced: How can competing glycosylation pathways be minimized during disaccharide assembly?

Answer:
Competing pathways arise from donor instability or acceptor hydroxyl reactivity. To mitigate this:

  • Donor Design: Use electron-deficient trichloroacetimidate donors (e.g., 2-acetamido-3,4,6-tri-O-acetyl donors) to enhance electrophilicity and reduce side reactions like hydrolysis .
  • Temperature Control: Conduct reactions at −78°C to stabilize the oxocarbenium ion intermediate, favoring β-anomer formation .
  • Protecting Group Tuning: The 3-O-benzyl and 4,6-O-benzylidene groups on the mannose acceptor sterically hinder undesired glycosylation at the 2-O position .
  • Monitoring: Real-time TLC or HPLC-MS ensures reaction progress and early detection of byproducts.

Basic: What spectroscopic techniques are critical for characterizing this compound’s regiochemistry?

Answer:

  • NMR Analysis:
    • 1H-NMR: Anomeric proton signals (δ 4.5–5.5 ppm) distinguish α/β configurations. Coupling constants (J1,2 ~1–3 Hz for β; ~3–5 Hz for α) confirm stereochemistry .
    • 13C-NMR: Acetyl carbonyls (δ 170–175 ppm) and benzylidene acetal (δ 100–110 ppm) verify protection patterns .
  • HSQC/TOCSY: Resolve overlapping signals in complex regions (e.g., 3-O-benzyl vs. 4,6-O-benzylidene) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight and fragmentation patterns (e.g., loss of acetyl groups: −60 Da increments) .

Advanced: How to address unexpected stereochemical outcomes in glycosylation reactions?

Answer:
Unexpected α/β ratios often stem from solvent polarity or counterion effects. Strategies include:

  • Solvent Optimization: Use dichloromethane (low polarity) to stabilize the oxocarbenium ion, favoring β-selectivity. Acetonitrile (high polarity) may promote α-pathways via SN2 mechanisms .
  • Additives: tert-Butylammonium bromide enhances β-selectivity by stabilizing the transition state .
  • Donor-Acceptor Matching: Electron-rich acceptors (e.g., 3-O-benzyl-mannose) pair better with highly reactive donors (e.g., imidates) to suppress side reactions .

Basic: What are the optimal conditions for selective deprotection of acetyl groups?

Answer:

  • Hydrazine Acetate: Selectively removes acetyl groups (1.5 equiv in MeOH/H2O, 0°C, 2 h) without cleaving benzylidene or benzyl protections .
  • pH Control: Ammonia in methanol (pH 9–10) hydrolyzes acetyl esters while preserving acid-sensitive benzylidenes .
  • Monitoring: IR spectroscopy tracks carbonyl peak reduction (1730 cm⁻¹ → disappearance) .

Advanced: How to resolve contradictions in NMR data for anomeric configuration?

Answer:
Discrepancies between expected and observed J1,2 values may arise from conformational flexibility. Solutions:

  • 2D NMR: NOESY/ROESY identifies spatial proximity between H1 and H3/H5, confirming axial (β) or equatorial (α) orientation .
  • Computational Modeling: DFT calculations (e.g., Gaussian) predict coupling constants and compare with experimental data .
  • X-ray Crystallography: Single-crystal analysis provides definitive proof of configuration (e.g., benzylidene-protected structures in ) .

Basic: What enzymatic approaches are viable for modifying the disaccharide core?

Answer:

  • Glycosidases: Candida rugosa lipase (CRL-OC-AG) selectively hydrolyzes acetyl groups at the 6-O position in aqueous buffer (pH 7.0, 37°C) .
  • Glycosyltransferases: β-1,4-Galactosyltransferase can extend the non-reducing end using UDP-Gal as a donor, though substrate engineering (e.g., removing benzyl groups) is often required .

Advanced: How to analyze competing elimination vs. substitution in glycosyl chloride reactions?

Answer:

  • Base Selection: Use non-nucleophilic bases (e.g., 2,6-lutidine) to suppress elimination pathways .
  • Solvent Effects: Polar aprotic solvents (DMF) stabilize chloride ions, promoting SN2 substitution over E2 elimination .
  • Kinetic Tracking: Monitor via 19F-NMR (if fluorinated acceptors are used) or quenching aliquots for MALDI-TOF analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.